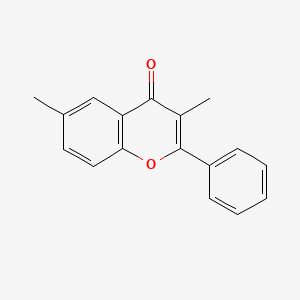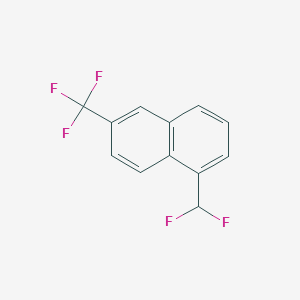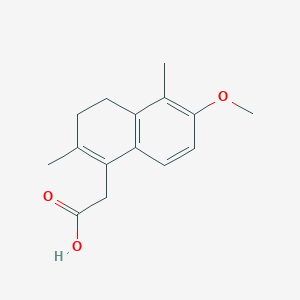
2-(6-Methoxy-2,5-dimethyl-3,4-dihydronaphthalen-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methoxy-2,5-dimethyl-3,4-dihydronaphthalen-1-yl)acetic acid is an organic compound with the molecular formula C15H18O3 It is a derivative of naphthalene and contains a methoxy group, two methyl groups, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxy-2,5-dimethyl-3,4-dihydronaphthalen-1-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-methoxy-2,5-dimethyl-3,4-dihydronaphthalene.
Functionalization: The naphthalene derivative is then functionalized to introduce the acetic acid moiety. This can be achieved through various methods, including Friedel-Crafts acylation followed by oxidation.
Reaction Conditions: Common reagents used in these reactions include acyl chlorides, aluminum chloride (AlCl3) as a catalyst, and oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxy-2,5-dimethyl-3,4-dihydronaphthalen-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(6-Methoxy-2,5-dimethyl-3,4-dihydronaphthalen-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives have shown potential in biological assays and as probes for studying biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(6-Methoxy-2,5-dimethyl-3,4-dihydronaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Signal Transduction: It can modulate signal transduction pathways, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-tetralone: A related compound with similar structural features but lacking the acetic acid moiety.
2-(6-Methoxy-2,5-dimethyl-3,4-dihydronaphthalen-1-yl)ethanol: An alcohol derivative with similar biological activities.
Uniqueness
2-(6-Methoxy-2,5-dimethyl-3,4-dihydronaphthalen-1-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and acetic acid groups play crucial roles in its interactions with molecular targets, making it a valuable compound for research and development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H18O3 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
2-(6-methoxy-2,5-dimethyl-3,4-dihydronaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C15H18O3/c1-9-4-5-11-10(2)14(18-3)7-6-12(11)13(9)8-15(16)17/h6-7H,4-5,8H2,1-3H3,(H,16,17) |
InChI Key |
MNDKUMCRLWKMBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(CC1)C(=C(C=C2)OC)C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


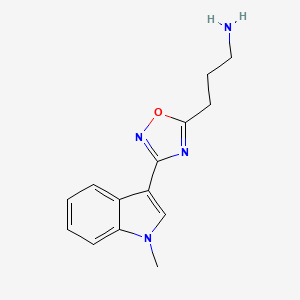

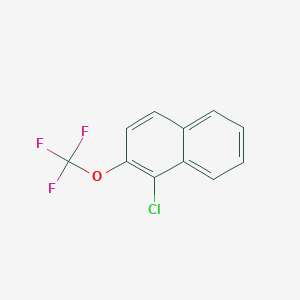
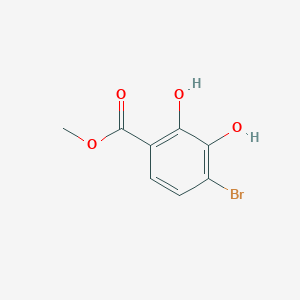


![[1]Benzothieno[3,2-b]quinolin-11(5H)-one](/img/structure/B15066420.png)
![7-Methyl-4-oxo-4H-pyrimido[2,1-A]isoquinoline-3-carboxylic acid](/img/structure/B15066428.png)
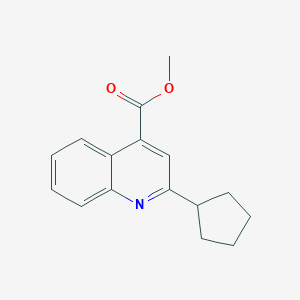
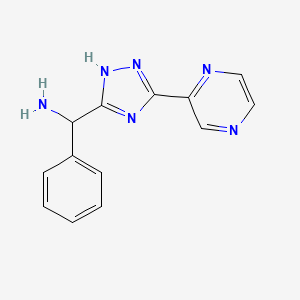
![2,4-Dichloropyrimido[4,5-B]quinoline](/img/structure/B15066445.png)

